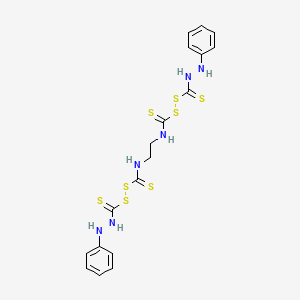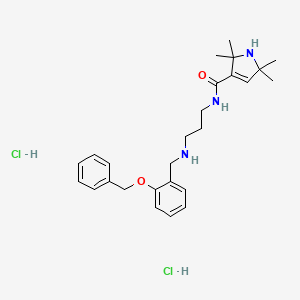![molecular formula C21H27NO3 B12732779 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate CAS No. 92956-63-3](/img/structure/B12732779.png)
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-hydroxy-2-phényloct-3-ynoate de 1-azabicyclo[2.2.2]octan-3-yle est un composé organique complexe qui présente une structure bicyclique avec un atome d'azote et un groupe phényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-hydroxy-2-phényloct-3-ynoate de 1-azabicyclo[2.2.2]octan-3-yle implique généralement plusieurs étapes. Une approche courante consiste à commencer par la préparation du noyau 1-azabicyclo[2.2.2]octane, qui peut être synthétisé par une série de réactions de cyclisation. Le groupe phényle et la partie alkyne sont ensuite introduits par des réactions ultérieures, telles que l'acylation de Friedel-Crafts et le couplage de Sonogashira .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse pour la scalabilité et la rentabilité. Cela inclut l'utilisation de réactions à haut rendement, la minimisation de l'utilisation de réactifs dangereux et la mise en œuvre de techniques de purification efficaces .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-hydroxy-2-phényloct-3-ynoate de 1-azabicyclo[2.2.2]octan-3-yle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir la partie alkyne en alcène ou en alcane.
Substitution : Le groupe phényle peut participer à des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : L'hydrogénation utilisant du palladium sur carbone (Pd/C) est une méthode typique pour réduire les alkynes.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome) et les nucléophiles (par exemple, les amines) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcènes ou des alcanes .
Applications de la recherche scientifique
Le 2-hydroxy-2-phényloct-3-ynoate de 1-azabicyclo[2.2.2]octan-3-yle présente plusieurs applications de recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie : Le composé peut être utilisé dans le développement de molécules biologiquement actives, telles que les inhibiteurs enzymatiques ou les ligands des récepteurs.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-hydroxy-2-phényloct-3-ynoate de 1-azabicyclo[2.2.2]octan-3-yle implique son interaction avec des cibles moléculaires spécifiques. La structure bicyclique lui permet de s'insérer dans les sites de liaison des enzymes ou des récepteurs, inhibant potentiellement leur activité ou modulant leur fonction. Le groupe phényle et la partie alkyne peuvent également participer à des interactions π-π et à des liaisons hydrogène, influençant davantage son activité biologique .
Applications De Recherche Scientifique
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenyl group and alkyne moiety can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
1-azabicyclo[2.2.2]octane : Un analogue plus simple sans les groupes phényle et alkyne.
3-quinuclidinol : Contient un groupe hydroxyle au lieu de la partie alkyne.
2-azabicyclo[3.2.1]octane : Présente une structure bicyclique différente avec une activité biologique potentielle.
Unicité
Le 2-hydroxy-2-phényloct-3-ynoate de 1-azabicyclo[2.2.2]octan-3-yle est unique en raison de sa combinaison d'un noyau bicyclique, d'un groupe phényle et d'une partie alkyne.
Propriétés
Numéro CAS |
92956-63-3 |
|---|---|
Formule moléculaire |
C21H27NO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate |
InChI |
InChI=1S/C21H27NO3/c1-2-3-4-8-13-21(24,18-9-6-5-7-10-18)20(23)25-19-16-22-14-11-17(19)12-15-22/h5-7,9-10,17,19,24H,2-4,11-12,14-16H2,1H3 |
Clé InChI |
XPHXHBLHLJORRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


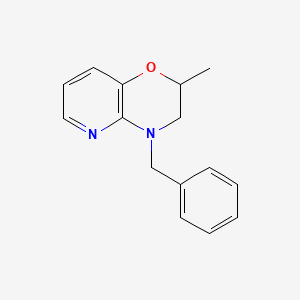

![disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B12732705.png)

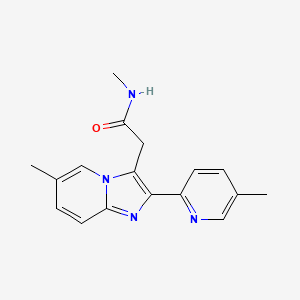
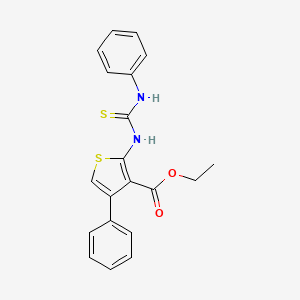
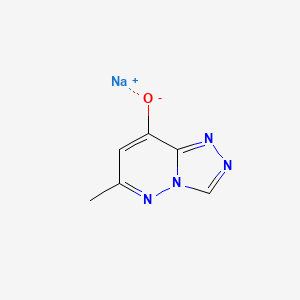


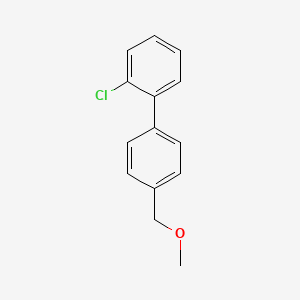
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)

